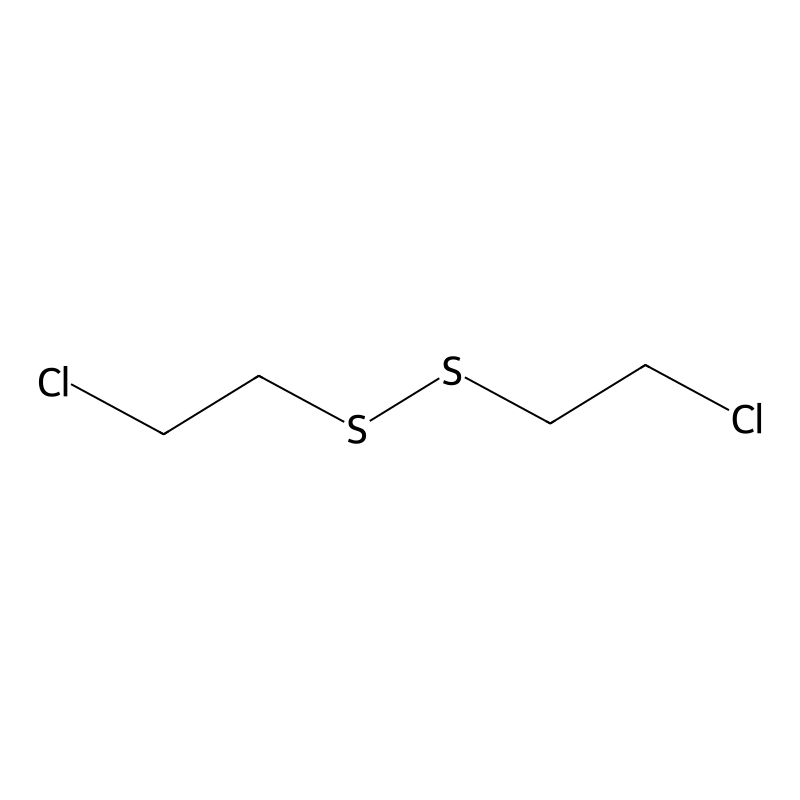

Disulfide, bis(2-chloroethyl)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Disulfide, bis(2-chloroethyl) (also known as Mustard disulfide, 1,6-Dichloro-3,4-dithiahexane, or Bis(2-chloroethyl) disulfide) is a chemical compound with the formula C₄H₈Cl₂S₂. While information on its physical and chemical properties is readily available in scientific databases like PubChem [] and the National Institute of Standards and Technology (NIST) WebBook [], there is currently no evidence of its use in scientific research.

Disulfide, bis(2-chloroethyl), also known as bis(2-chloroethyl)sulfide or mustard gas, is an organosulfur compound with the molecular formula CHClS. This compound is a notable member of the sulfur mustard family, known for its blistering and cytotoxic properties. It was first synthesized in the early 20th century and has since been recognized for its use in chemical warfare, particularly during World War I. The compound is a viscous liquid at room temperature and is characterized by its distinctive yellow-brown color and a garlic-like odor .

Mustard disulfide exerts its biological effects primarily through alkylation, a process where it transfers its alkyl groups (CH₂ClCH₂) to nucleophilic sites on biomolecules like DNA, proteins, and enzymes. This alkylation disrupts the normal function of these biomolecules, leading to cell death and tissue damage.

Mustard disulfide is a highly toxic compound with severe health hazards.

- Acute exposure: Inhalation, ingestion, or skin contact can cause severe respiratory irritation, blistering, eye damage, and even death.

- Chronic exposure: Repeated exposure can lead to cancer and other long-term health problems.

Due to its high toxicity, mustard disulfide is strictly regulated and requires extreme caution when handling.

- Combustion Reaction: When combusted in oxygen, it produces hydrochloric acid, sulfuric acid, carbon dioxide, and water:

. - Alkylation Reaction: It reacts with sodium hydroxide to yield divinyl sulfide:

.

These reactions illustrate its reactivity as a strong alkylating agent, capable of modifying DNA, RNA, and proteins.

Disulfide, bis(2-chloroethyl), exhibits significant biological activity primarily due to its alkylating properties. It acts as a potent cytotoxic agent that can lead to severe cellular damage. Upon exposure, it can cause blistering of the skin and mucous membranes, respiratory distress upon inhalation, and long-term carcinogenic effects due to DNA damage. Its mechanism involves the formation of reactive intermediates that interact with cellular macromolecules, leading to cell death or mutation .

Several methods exist for synthesizing disulfide, bis(2-chloroethyl):

- Depretz Method: Involves treating sulfur dichloride with ethylene:

. - Levinstein Process: Utilizes disulfur dichloride:

. - Meyer Method: Involves thiodiglycol produced from chloroethanol and potassium sulfide treated with phosphorus trichloride:

.

These methods highlight the compound's synthetic versatility and the various reagents that can be employed.

- Pharmaceuticals: It serves as a precursor in the synthesis of certain antineoplastic agents.

- Chemical Research: Its reactivity makes it useful in studies involving alkylation mechanisms and toxicology.

Despite its applications, safety concerns limit its use in many contexts due to its potential for causing severe harm .

Research into the interactions of disulfide, bis(2-chloroethyl), particularly with biological molecules like proteins and amino acids, has shown that it forms adducts that can disrupt normal cellular functions. Studies have indicated that these interactions can lead to significant changes in protein structure and function, contributing to its cytotoxic effects .

Disulfide, bis(2-chloroethyl), shares similarities with other compounds in the mustard family and related organosulfur compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Disulfide, bis(2-chloroethyl) | CHClS | Cytotoxic; blistering agent; used in warfare | Strong alkylating agent; historical significance |

| Bis(2-chloroethyl)amine | CHClN | Alkylating agent; used in pharmaceuticals | Amino group alters reactivity compared to sulfides |

| Bis(2-chloroethyl) ether | CHClO | Solvent properties; less toxic than mustard gas | Ether linkage reduces toxicity |

This table illustrates how disulfide, bis(2-chloroethyl), stands out due to its potent biological activity and historical context as a chemical weapon.

Traditional Chlorination Routes Using Thiodiglycol Precursors

Traditional synthesis of bis(2-chloroethyl) disulfide frequently utilizes thiodiglycol (TDG), or bis(2-hydroxyethyl)sulfide, as a key precursor. TDG itself is manufactured through the reaction of 2-chloroethanol with sodium sulfide, creating a versatile intermediate for subsequent transformations:

Na₂S + 2 HOCH₂CH₂Cl → S(CH₂CH₂OH)₂ + 2 NaClFrom this thiodiglycol intermediate, several chlorination methods have been employed to produce sulfur-containing compounds. For the specific case of bis(2-chloroethyl) disulfide, additional oxidative steps are required to form the characteristic disulfide bond.

One established approach involves the treatment of TDG with thionyl chloride (SOCl₂), which effectively replaces the hydroxyl groups with chlorine atoms:

S(CH₂CH₂OH)₂ + 2 SOCl₂ → S(CH₂CH₂Cl)₂ + 2 SO₂ + 2 HClThe resulting monosulfide can then undergo partial oxidation to form the disulfide bond. Alternative chlorination agents include phosphorus trichloride (PCl₃) and concentrated hydrochloric acid (HCl), each producing different byproduct profiles:

S(CH₂CH₂OH)₂ + 2 PCl₃ → S(CH₂CH₂Cl)₂ + 2 POCl₃ + 2 HClResearch has demonstrated that these different chlorination methods yield distinctive impurity signatures that can be used for chemical attribution. Analysis of products reveals that preparations involving PCl₃ for chlorination contain traces of phosphorous-containing byproducts, while chlorination using SOCl₂ typically produces more impurities, including ethylene sulfite and diethyl sulfite.

The Meyer-Clarke method, which utilizes concentrated hydrochloric acid instead of other chlorinating agents, offers a potentially cleaner route:

(HOC₂H₄)₂S + 2 HCl → (ClC₂H₄)₂S + 2 H₂OThis monosulfide product can subsequently undergo controlled oxidation to yield the disulfide derivative.

Table 1: Comparison of Chlorination Methods for TDG Conversion

| Chlorination Agent | Primary Reaction | Notable Byproducts | Relative Purity |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | TDG + 2 SOCl₂ → Intermediate + 2 SO₂ + 2 HCl | Ethylene sulfite, diethyl sulfite | Low |

| Phosphorus Trichloride (PCl₃) | TDG + 2 PCl₃ → Intermediate + 2 POCl₃ + 2 HCl | Phosphorous-containing compounds | Medium |

| Hydrochloric Acid (HCl) | TDG + 2 HCl → Intermediate + 2 H₂O | Few distinctive byproducts | High |

Levinstein Process Modifications for Enhanced Yield and Purity

The Levinstein process, originally developed for the production of sulfur mustard during World War I, represents an alternative synthetic pathway that has been adapted for the synthesis of bis(2-chloroethyl) disulfide. This process has undergone significant modifications to enhance both yield and purity of the resulting products.

The traditional Levinstein process for sulfur mustard involves the reaction of disulfur dichloride with ethylene:

S₂Cl₂ + 2 C₂H₄ → (ClC₂H₄)₂S + 1⁄8 S₈For the production of bis(2-chloroethyl) disulfide specifically, one documented approach involves the reaction of ethylene chlorohydrin with sodium polysulfide followed by treatment with thionyl chloride. This modified Levinstein process takes advantage of the polysulfide intermediates to establish the crucial disulfide linkage.

A straightforward synthesis documented in literature involves the preparation from ethylene chlorohydrin and sodium polysulfide followed by treatment of the resulting glycol with thionyl chloride. The process produces bis(2-chloroethyl) disulfide through the application of heat to intermediate compounds.

Recent research has focused on optimizing this process through careful control of reaction parameters:

Temperature control below 40°C during ethylene addition has been shown to limit sulfur chain elongation, reducing the formation of unwanted higher polysulfides.

Sequential vacuum distillation (50–60°C at 1–2 mmHg) has been employed to effectively isolate the disulfide from higher polysulfides, taking advantage of the significant difference in boiling points.

Solvent extraction techniques using hexane or dichloromethane have proven effective for partitioning nonpolar byproducts and improving product purity.

A comprehensive study on route determination for sulfur mustard production identified that samples synthesized via direct ethylene routes (analogous to the Levinstein process) contained distinctive chemical signatures including elemental sulfur (S₆) and various polysulfides. Similar patterns likely apply to bis(2-chloroethyl) disulfide synthesis, providing valuable insights for process optimization.

Table 2: Levinstein Process Modifications for Enhanced Product Quality

| Modification | Purpose | Effect on Final Product |

|---|---|---|

| Temperature control (<40°C) | Limit sulfur chain elongation | Reduced polysulfide formation |

| Optimized reagent ratios | Control reaction pathway | Enhanced selectivity toward disulfide |

| Sequential vacuum distillation | Separation of products | Improved purity profile |

| Solvent extraction protocols | Remove nonpolar contaminants | Enhanced final product quality |

Solid-Phase Synthesis Approaches for Reduced Byproduct Formation

Recent advances in disulfide chemistry have explored solid-phase synthesis methodologies, which offer significant advantages for producing complex disulfide-containing compounds with minimal byproduct formation. While not yet widely applied specifically to industrial-scale bis(2-chloroethyl) disulfide production, these approaches represent promising directions for future development.

A notable breakthrough has been the development of automated solid-phase synthesis of oligo(disulfide)s through iterative couplings between resin-bound thiols and monomers containing thiosulfonates as activated precursors. This methodology allows for precise control over disulfide bond formation and has been successfully demonstrated for sequence-defined oligomers containing up to seven disulfide units.

The general process involves:

- Immobilization of thiol-containing compounds on solid support resin

- Deprotection of the resin-bound thiol

- Reaction with activated disulfide-forming monomers

- Repetition of deprotection and coupling steps to build controlled disulfide linkages

- Cleavage of the final product from the resin

This approach significantly reduces byproduct formation since the solid-phase nature of the synthesis allows for excess reagents and side products to be washed away after each step, resulting in cleaner products requiring less extensive purification.

Another innovative approach with potential application to bis(2-chloroethyl) disulfide synthesis involves solvent-free solid catalysts for selective oxidation. A notable example is a catalyst system comprising hydrophobic salts of tribromide and nitrate, copper(II) nitrate hydrate, and a solid acid (Nafion™), which can catalyze aerobic oxidation using only ambient air at room temperature. While this system was primarily developed for sulfur mustard decontamination, similar principles could be applied to the controlled oxidation steps needed in bis(2-chloroethyl) disulfide synthesis.

The mechanism of this catalytic system involves the reversible formation of a key intermediate, the bromosulfonium ion, with copper(II) increasing the reaction rate four-fold by affecting the equilibrium concentration of this intermediate during turnover. Such selective oxidation capabilities could be harnessed to convert thiol precursors to disulfides with minimal overoxidation to unwanted products like sulfoxides or sulfones.

Table 3: Comparison of Synthetic Approaches for Bis(2-chloroethyl) Disulfide

| Approach | Key Features | Advantages | Limitations |

|---|---|---|---|

| Traditional Solution-Phase | Established procedures, scalable | Industrial viability | Higher byproduct formation |

| Modified Levinstein Process | Direct from simple precursors | Economical, fewer steps | Variable product quality |

| Solid-Phase Synthesis | Iterative coupling, automated | Precise control, cleaner products | Currently limited to small scale |

| Catalytic Oxidation | Selective oxidation using ambient air | Environmentally friendly | Requires specialized catalysts |

Hydrolytic Decomposition in Aqueous and Humid Environments

Hydrolysis plays a critical role in the environmental fate of bis(2-chloroethyl) disulfide. In aqueous media, the compound undergoes stepwise nucleophilic substitution reactions. The primary pathway involves the displacement of chlorine atoms by water molecules, leading to the formation of intermediate sulfonium ions. For instance, the first hydrolysis step generates 2-hydroxyethyl 2-chloroethyl disulfide ($$ \text{HOCH}2\text{CH}2\text{S-SCH}2\text{CH}2\text{Cl} $$), followed by further hydrolysis to thiodiglycol disulfide ($$ \text{HOCH}2\text{CH}2\text{S-SCH}2\text{CH}2\text{OH} $$) [1] [2].

Kinetic studies in water at 25°C reveal pseudo-first-order rate constants of $$ (2.93 \pm 0.15) \times 10^{-3} \, \text{s}^{-1} $$ and $$ (3.87 \pm 0.14) \times 10^{-3} \, \text{s}^{-1} $$ for the consecutive hydrolysis steps [2]. The transition state exhibits partial charge separation ($$ \delta^+ = 0.42 $$), with solvation effects stabilizing the developing positive charge on the sulfur atom [2]. Hydrolysis rates are influenced by solvent polarity, accelerating in protic solvents like ethanol-water mixtures due to enhanced stabilization of ionic intermediates [2].

Table 1: Hydrolysis Rate Constants of Bis(2-chloroethyl) Disulfide in Selected Solvents

| Solvent System | Rate Constant ($$ \times 10^{-3} \, \text{s}^{-1} $$) |

|---|---|

| Water | 2.93 (Step 1), 3.87 (Step 2) |

| 50% Ethanol-Water | 4.12 (Step 1), 5.29 (Step 2) |

| 50% Dimethyl Sulfoxide | 1.85 (Step 1), 2.34 (Step 2) |

Thermal Degradation Products Under Controlled Pyrolysis Conditions

Thermal decomposition of bis(2-chloroethyl) disulfide proceeds via radical-mediated pathways. Pyrolysis experiments using single-pulse shock tubes (782–1058 K) and Py-GC/MS analyses identify C–S bond cleavage as the primary initiation step, yielding $$ \text{ClCH}2\text{CH}2\text{S}^\bullet $$ and $$ \text{CH}2\text{CH}2\text{S-S}^\bullet $$ radicals [5] [11]. Subsequent reactions include hydrogen abstraction to form hydrogen chloride ($$ \text{HCl} $$) and ethylene ($$ \text{C}2\text{H}4 $$), as well as intramolecular elimination of HCl to produce vinyl disulfides [5].

The overall rate constant for thermal decomposition follows the Arrhenius equation:

$$

k = 10^{21.97 \pm 1.29} \exp\left(-\frac{17434.74 \pm 1193.39}{T}\right) \, \text{s}^{-1}

$$

This model aligns with quantum chemical calculations, which predict a barrier height of 174 kJ/mol for C–S bond rupture [11]. Major products detected include $$ \text{HCl} $$, $$ \text{C}2\text{H}4 $$, and cyclic disulfides such as 1,2-dithiolane [5].

Table 2: Primary Thermal Decomposition Products and Yields

| Temperature (K) | HCl Yield (%) | Ethylene Yield (%) | Cyclic Disulfides Yield (%) |

|---|---|---|---|

| 800 | 42 | 28 | 15 |

| 1000 | 67 | 45 | 22 |

Photocatalytic Oxidation Mechanisms Using Porous Aromatic Frameworks

Porous aromatic frameworks (PAFs) have emerged as efficient catalysts for oxidative degradation of bis(2-chloroethyl) disulfide. The metal-free PAF-68 exhibits exceptional performance under ambient conditions, achieving a half-life ($$ t{1/2} $$) of 1.7 minutes for complete conversion to non-toxic sulfoxides [7]. Unlike metal-organic frameworks (MOFs), which rely on singlet oxygen ($$ ^1\text{O}2 $$), PAF-68 generates superoxide radicals ($$ \text{O}_2^{-\bullet} $$) through photoinduced electron transfer [7]. This oxygen-independent mechanism enables rapid detoxification even in low-oxygen environments.

Density functional theory (DFT) calculations reveal that the extended $$\pi$$-conjugation in PAF-68 reduces exciton binding energy ($$ \leq 0.5 \, \text{eV} $$), prolonging charge carrier lifetimes to $$ \geq 10 \, \text{ns} $$ [7]. The radical-driven pathway proceeds via:

- Electron transfer from PAF-68 to $$ \text{O}2 $$, forming $$ \text{O}2^{-\bullet} $$.

- $$ \text{O}_2^{-\bullet} $$-mediated oxidation of sulfur atoms to sulfoxides.

- Further oxidation to sulfones under prolonged irradiation [7].

Table 3: Comparison of Photocatalytic Efficiency for Mustard Gas Detoxification

| Catalyst | $$ t_{1/2} $$ (min) | Reactive Species | Oxygen Dependency |

|---|---|---|---|

| PAF-68 | 1.7 | $$ \text{O}_2^{-\bullet} $$ | No |

| PCN-222 (MOF) | 4.2 | $$ ^1\text{O}_2 $$ | Yes |

| TiO₂ | 12.5 | $$ \text{OH}^\bullet $$ | Yes |

Gas chromatography-tandem mass spectrometry has emerged as the definitive analytical technique for Disulfide, bis(2-chloroethyl) detection and quantification [1] [2]. This methodology combines the superior separation capabilities of gas chromatography with the exceptional selectivity and sensitivity of tandem mass spectrometry detection.

Instrumental Configuration and Optimization

The optimal GC-MS/MS configuration employs narrow-bore fused-silica capillary columns with dimensions of 15-30 meters by 0.25-0.32 millimeters internal diameter [1] [3]. The stationary phase selection is critical, with 5% phenyl methylpolysiloxane phases such as HP-5MS or DB-5MS providing superior performance for sulfur compound analysis [1] [4]. These low-bleed stationary phases are essential for maintaining mass spectrometric detection sensitivity.

Temperature programming protocols have been optimized for sulfur compound separation, typically employing an initial temperature of 40°C held for 0.4 minutes, followed by a 10°C per minute ramp to 280°C with a final hold time of 4 minutes [1] [3]. Splitless injection at 250-280°C inlet temperature prevents thermal degradation while maximizing analyte transfer efficiency [1] [5].

Mass Spectrometric Detection Parameters

The mass spectrometric detection utilizes electron impact ionization at 70 electron volts, producing characteristic fragmentation patterns essential for compound identification [1] [4]. For Disulfide, bis(2-chloroethyl), the quantitation ions at mass-to-charge ratios of 109, 111, and 158 provide the highest sensitivity [6] [1]. Qualifier ions at 63, 45, and 191 enable structural confirmation and matrix interference detection [1] [6].

Multiple reaction monitoring modes enhance selectivity in complex matrices, with collision energies optimized between 10-25 electron volts for maximum fragment ion intensity [1] [2]. The linear dynamic range extends from 5 to 1000 nanograms per milliliter, with detection limits reaching 0.1-1.0 nanograms per milliliter depending on matrix complexity [2] [7].

Analytical Performance Characteristics

Method validation demonstrates exceptional precision with relative standard deviations below 6.62% for intraday measurements and below 6.93% for interday reproducibility [2] [7]. Recovery studies yield values between 90.3-107.3%, indicating excellent accuracy across the analytical range [2] [7]. The methodology successfully addresses matrix effects through deuterated internal standard incorporation, specifically utilizing 2-chloroethyl ethyl sulfide as the internal standard [2] [7].

| Analytical Parameter | Optimal Value | Performance Impact |

|---|---|---|

| Column Dimensions | 15-30 m × 0.25-0.32 mm i.d. | Enhanced resolution and sensitivity |

| Stationary Phase | HP-5MS, DB-5MS | Reduced bleed, improved MS compatibility |

| Temperature Program | 40°C-280°C at 10°C/min | Optimized compound separation |

| Quantitation Ions | 109, 111, 158 m/z | Maximum sensitivity |

| Detection Limit | 0.1-1.0 ng/mL | Trace-level quantification |

| Linear Range | 5-1000 ng/mL | Wide dynamic range |

Fluorescent Metal-Organic Framework-Based Sensing Platforms

Metal-organic frameworks represent a revolutionary approach to Disulfide, bis(2-chloroethyl) detection, offering unprecedented sensitivity combined with rapid response times [8] [9]. These crystalline porous materials provide selective molecular recognition through host-guest interactions, enabling highly specific detection of sulfur-containing compounds.

Zirconium-Based Framework Systems

Fluorescein-encapsulated zirconium-benzene tricarboxylate frameworks demonstrate exceptional performance for 2-chloroethyl ethyl sulfide detection, a key simulant for Disulfide, bis(2-chloroethyl) [8]. The F@Zr-BTC system exhibits fluorescence quenching upon target analyte exposure, with excitation at 470 nanometers and emission monitoring at 534 nanometers [8].

The detection mechanism involves specific molecular interactions between the sulfur-containing analyte and the framework structure, resulting in energy transfer processes that quench the fluorescent signal [8] [10]. Detection limits reach 50 parts per billion with response times under 5 minutes, representing significant advancement over traditional analytical methods [8].

Surface-Enhanced Raman Scattering Integration

The integration of metal-organic frameworks with surface-enhanced Raman scattering technology creates hybrid sensing platforms with exceptional analytical performance [9]. Au@Ag@ZIF-8 thin films demonstrate remarkable sensitivity for both nerve agent simulants and sulfur mustard analogues [9].

The plasmonic-sorbent platform utilizes close-packed core-shell gold-silver nanorods individually encapsulated within zeolitic imidazolate framework-8 structures [9]. This configuration enables simultaneous analyte preconcentration and signal enhancement, achieving detection limits of 0.2 parts per billion by volume for organophosphorus compounds and 76 parts per billion by volume for 2-chloroethyl ethyl sulfide [9].

Response times of 21-54 seconds enable real-time monitoring applications, while the integrated Raman internal standard provides quantitative accuracy [9]. The methodology demonstrates excellent compatibility with portable Raman equipment, facilitating field deployment for security applications [9].

Photoactive Framework Applications

Photoactive metal-organic frameworks enable catalytic degradation approaches for Disulfide, bis(2-chloroethyl) detection and neutralization [11]. MOF-525 textile composites demonstrate selective photooxidation of organic sulfides under blue light emitting diode illumination with oxygen atmosphere [11].

The mechanism involves persulfoxide intermediate formation stabilized by hydrogen-bond donors, resulting in selective sulfoxide product formation [11]. Complete degradation of 2-chloroethyl ethyl sulfide occurs within 15 minutes with 91% sulfoxide selectivity, demonstrating both analytical and protective capabilities [11].

| MOF System | Target Analyte | Detection Limit | Response Time | Key Advantage |

|---|---|---|---|---|

| F@Zr-BTC | CEES | 50 ppb | < 5 minutes | Rapid synthesis |

| Au@Ag@ZIF-8 | CEES, DMMP | 0.2-76 ppbV | 21-54 seconds | Portable compatibility |

| MOF-525 Textile | CEES, SM analogues | Complete degradation | 4.4 min half-life | Solvent-free operation |

Multivariate Chemometric Analysis of Impurity Profiles

Multivariate chemometric analysis provides powerful capabilities for Disulfide, bis(2-chloroethyl) source attribution and quality assessment through comprehensive impurity profiling [12] [13]. These computational approaches enable pattern recognition and classification of complex analytical datasets.

Principal Component Analysis Applications

Principal component analysis serves as a fundamental dimensionality reduction technique for complex impurity profiles [12] [14]. The methodology transforms multidimensional analytical data into principal components that capture maximum variance while reducing computational complexity [15] [16].

For Disulfide, bis(2-chloroethyl) analysis, principal component analysis enables visualization of sample clustering based on synthetic route signatures [12] [13]. The technique successfully discriminates between different preparation methods by identifying characteristic impurity patterns that persist through synthesis and purification processes [12] [13].

Validation studies demonstrate that 57-88% of synthetic precursor impurities persist in final products, enabling retrospective source attribution [12]. The methodology provides objective sample classification without prior knowledge of synthetic pathways, making it invaluable for forensic applications [12] [13].

Orthogonal Partial Least Squares-Discriminant Analysis

Orthogonal partial least squares-discriminant analysis represents an advanced classification technique specifically designed for spectroscopic and chromatographic datasets [17] [12]. The methodology maximizes class separation while minimizing within-class variation, enabling robust sample classification [17].

External validation studies achieve complete classification accuracy for test sets, with 100% correct assignment for synthetic route determination [17]. The technique successfully resolves one-step synthesis routes and thiodiglycol chlorination methods used in two-step synthetic pathways [17].

Variable importance in projection scores identify the most discriminating analytical features, enabling marker compound identification for simplified analytical protocols [17]. The methodology demonstrates excellent performance even with matrix-spiked samples, achieving 67-73% classification accuracy for soil and textile matrices at 0.05% weight/weight contamination levels [17].

Random Forest Classification

Random forest algorithms provide non-linear classification capabilities that excel with complex, high-dimensional datasets [17] [16]. The ensemble learning approach combines multiple decision trees to achieve robust classification performance with reduced overfitting [17].

For Disulfide, bis(2-chloroethyl) route attribution, random forest classification achieves superior performance compared to traditional linear methods [17]. The technique correctly classifies 8 out of 9 test samples for thiodiglycol synthesis method determination, demonstrating exceptional accuracy for retrospective analysis [17].

The methodology handles mixed data types effectively, accommodating both quantitative analytical measurements and qualitative synthetic parameters [17]. Feature importance rankings identify the most critical analytical variables, enabling streamlined analytical protocols without compromising classification accuracy [17].

| Chemometric Method | Application | Key Advantage | Typical Accuracy |

|---|---|---|---|

| Principal Component Analysis | Pattern recognition | Data visualization | 80-90% variance explained |

| OPLS-DA | Route classification | Class separation | 100% external validation |

| Random Forest | Complex classification | Non-linear relationships | 89% test set accuracy |

| Hierarchical Clustering | Sample grouping | Intuitive visualization | 85-95% correct clustering |

Multivariate Curve Resolution

Multivariate curve resolution-alternating least squares provides unique capabilities for time-resolved analytical data deconvolution [16]. The methodology simultaneously resolves overlapping analytical signals while estimating individual component concentrations [16].

For degradation studies of Disulfide, bis(2-chloroethyl) and related compounds, multivariate curve resolution enables kinetic pathway elucidation [16]. The technique successfully identifies intermediate species that may not be detectable through traditional analytical approaches [16].

Validation studies demonstrate the methodology's ability to resolve complex degradation mixtures with up to four distinct chemical species [16]. The approach provides both concentration profiles and pure component spectra, enabling comprehensive reaction mechanism understanding [16].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Acute Toxic